molecular formula C21H24N2O3 B11005143 N-(3,4-dimethoxybenzyl)-1-(propan-2-yl)-1H-indole-4-carboxamide

N-(3,4-dimethoxybenzyl)-1-(propan-2-yl)-1H-indole-4-carboxamide

Cat. No.: B11005143
M. Wt: 352.4 g/mol
InChI Key: XYDBQWFWZZGVOS-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxybenzyl)-1-(propan-2-yl)-1H-indole-4-carboxamide is a synthetic organic compound characterized by its unique structure, which includes an indole core substituted with a 3,4-dimethoxybenzyl group and a propan-2-yl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxybenzyl)-1-(propan-2-yl)-1H-indole-4-carboxamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Substitution with 3,4-Dimethoxybenzyl Group: The indole core is then subjected to a Friedel-Crafts alkylation reaction with 3,4-dimethoxybenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of Propan-2-yl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxybenzyl)-1-(propan-2-yl)-1H-indole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-(3,4-dimethoxybenzyl)-1-(propan-2-yl)-1H-indole-4-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases and conditions.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxybenzyl)-1-(propan-2-yl)-1H-indole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,4-dimethoxybenzyl)-1-(propan-2-yl)-1H-indole-4-carboxamide is unique due to its specific substitution pattern on the indole core, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H24N2O3

Molecular Weight

352.4 g/mol

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-1-propan-2-ylindole-4-carboxamide

InChI

InChI=1S/C21H24N2O3/c1-14(2)23-11-10-16-17(6-5-7-18(16)23)21(24)22-13-15-8-9-19(25-3)20(12-15)26-4/h5-12,14H,13H2,1-4H3,(H,22,24)

InChI Key

XYDBQWFWZZGVOS-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CC2=C(C=CC=C21)C(=O)NCC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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